3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Medicinal Chemistry Building Block Synthesis Amine Coupling

3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2, MF: C₇H₇F₃N₂, MW: 176.14) is a heterobifunctional pyridine derivative featuring a primary aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position. This substitution pattern yields a calculated consensus Log P of approximately 1.51 and topological polar surface area (TPSA) of 38.91 Ų , positioning the molecule as a moderately lipophilic primary amine building block for medicinal chemistry and agrochemical intermediate applications.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 387350-39-2
Cat. No. B1273294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-6-(trifluoromethyl)pyridine
CAS387350-39-2
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2
InChIKeyXPXVAYGVYBQKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2) Procurement Guide: Key Structural Differentiator vs In-Class Heterocyclic Amines


3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2, MF: C₇H₇F₃N₂, MW: 176.14) is a heterobifunctional pyridine derivative featuring a primary aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position . This substitution pattern yields a calculated consensus Log P of approximately 1.51 and topological polar surface area (TPSA) of 38.91 Ų , positioning the molecule as a moderately lipophilic primary amine building block for medicinal chemistry and agrochemical intermediate applications .

Why Generic 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Substitution with Positional Isomers Fails: Differential Reactivity Evidence


Substitution of CAS 387350-39-2 with alternative trifluoromethylpyridine regioisomers (e.g., 2-, 4-, or 5-substituted aminomethyl variants) or trifluoromethyl-free pyridylmethylamines is not chemically equivalent due to distinct electronic and steric profiles. The 3-aminomethyl/6-CF₃ substitution pattern establishes a specific vector geometry for amine coupling while the electron-withdrawing CF₃ group at the 6-position modulates the pyridine nitrogen basicity and influences the nucleophilicity of the pendant primary amine, creating a reactivity profile that positional isomers cannot replicate . Furthermore, the compound exhibits defined hazardous material classification requiring specialized shipping and handling protocols, which simpler pyridylmethylamine alternatives may not trigger but which are essential to anticipate during procurement planning .

Quantitative Differentiation of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2) vs Closest Analogs


Primary Amine Nucleophilicity and Functional Group Compatibility: CAS 387350-39-2 vs 3-Cyano-6-(trifluoromethyl)pyridine

Unlike the corresponding 3-cyano-6-(trifluoromethyl)pyridine, which requires a reduction step to access the aminomethyl moiety, CAS 387350-39-2 provides a pre-formed primary amine directly available for amide bond formation, reductive amination, or urea synthesis without additional synthetic manipulation . This translates to at least one synthetic step saved when incorporating the (6-trifluoromethylpyridin-3-yl)methylamine pharmacophore into target molecules.

Medicinal Chemistry Building Block Synthesis Amine Coupling

Regiochemical Specificity in Cross-Coupling and Heterocycle Formation: 3-Aminomethyl vs 2-Aminomethyl vs 4-Aminomethyl Regioisomers

The 3-aminomethyl substitution pattern on the 6-CF₃-pyridine scaffold positions the amine nucleophile for distinct spatial orientation compared to 2-aminomethyl or 4-aminomethyl regioisomers . This regiochemistry is critical when the building block serves as a hinge-binding moiety or when the resulting amide bond requires a specific trajectory relative to the CF₃-substituted pyridine core. The 6-CF₃ group further withdraws electron density meta to the aminomethyl substituent, altering amine basicity and coupling efficiency relative to 3-aminomethylpyridine lacking the CF₃ group.

Regioselective Synthesis Metal-Catalyzed Coupling Heterocyclic Scaffolds

Synthetic Yield and Purity Specifications: CAS 387350-39-2 Azide Reduction Route

A documented synthesis of CAS 387350-39-2 proceeds via lithium aluminum hydride (LAH) reduction of 5-(azidomethyl)-2-(trifluoromethyl)pyridine in THF at −78°C, followed by warming to ambient temperature and aqueous workup . The protocol described in the patent literature yields the target compound with ¹H NMR characterization confirming the 3-aminomethyl/6-CF₃ substitution pattern: signals at δ 8.73 (s, 1H), 7.93 (d, J=9.1 Hz, 1H), 7.71 (d, J=9.1 Hz, 1H), and 4.05 (s, 2H, CH₂NH₂) . Commercial suppliers report standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC analytical data .

Process Chemistry Synthetic Route Selection Quality Control

Lipophilicity and Calculated ADME Profile: Consensus Log P 1.51 vs Non-Fluorinated Pyridylmethylamines

Computational physicochemical profiling of CAS 387350-39-2 yields a consensus Log P of 1.51 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) and a calculated aqueous solubility (ESOL) of 4.77 mg/mL (Log S = -1.57) . In comparison, non-fluorinated 3-(aminomethyl)pyridine exhibits markedly higher aqueous solubility and lower Log P, while 6-CF₃ substitution introduces approximately 1-2 Log P units of increased lipophilicity, enhancing membrane permeability potential while maintaining moderate aqueous solubility . The topological polar surface area of 38.91 Ų remains below the 90 Ų threshold associated with poor blood-brain barrier penetration .

Drug Design ADME Prediction Bioisosterism

Physical State and Handling Requirements: Liquid at Ambient Temperature vs Solid Pyridylmethylamine Salts

CAS 387350-39-2 is supplied as a liquid at 20°C (reported physical form: liquid) with a boiling point of 62-64°C at 0.5 mmHg, density approximately 1.293 g/cm³, and flash point of 79.2°C . This physical state contrasts with many pyridylmethylamine hydrochloride salts that are solids at ambient temperature. The free base form requires storage under inert gas (nitrogen or argon) at 2-8°C to prevent degradation and is classified as a Dangerous Good for transport, potentially incurring additional shipping charges and requiring specific hazard communication .

Formulation Laboratory Handling Storage Stability

Optimal Application Scenarios for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 387350-39-2) Based on Differentiated Properties


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors and GPCR Modulators

The balanced consensus Log P of 1.51 and TPSA of 38.91 Ų make CAS 387350-39-2 an ideal primary amine building block for incorporating the 6-CF₃-pyridylmethylamine moiety into CNS-targeted small molecules where blood-brain barrier penetration is required. The pre-formed amine enables direct amide coupling with carboxylic acid-containing pharmacophores without additional reduction steps , while the 3-aminomethyl/6-CF₃ vector geometry provides a defined orientation for hinge-binding interactions in kinase inhibitor design .

Agrochemical Intermediate: Synthesis of Trifluoromethylpyridine-Derived Crop Protection Agents

Trifluoromethylpyridine derivatives, including CAS 387350-39-2, serve as key intermediates in the synthesis of fluorinated agrochemicals for pest and disease control . The liquid free base physical form and documented synthetic accessibility via azide reduction facilitate scale-up and incorporation into multi-step agrochemical manufacturing processes where CF₃-pyridine motifs confer enhanced metabolic stability and environmental persistence relative to non-fluorinated counterparts.

Chemical Biology: Bioconjugation and Affinity Probe Synthesis

The primary amine functionality of CAS 387350-39-2 enables straightforward conjugation to biotin, fluorophores, or solid supports via amide bond formation or reductive amination . The 6-CF₃ substituent provides a distinctive ¹⁹F NMR handle for tracking the probe in complex biological matrices, offering an orthogonal detection modality not available with non-fluorinated pyridylmethylamine conjugates .

Fragment-Based Drug Discovery: 6-CF₃-Pyridylmethylamine as a Privileged Fragment

The combination of moderate lipophilicity (Log P 1.51), low molecular weight (176.14 Da), and primary amine reactivity positions CAS 387350-39-2 as a fragment-eligible building block that adheres to the Rule of Three for fragment-based screening . The 6-CF₃ group provides a bioisosteric replacement for chloro or bromo substituents while avoiding the metabolic liabilities associated with aryl halides, making this compound a strategic choice for fragment library inclusion .

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